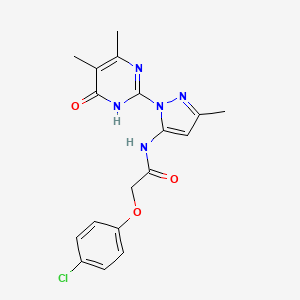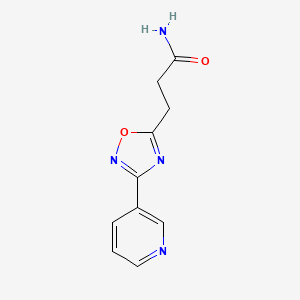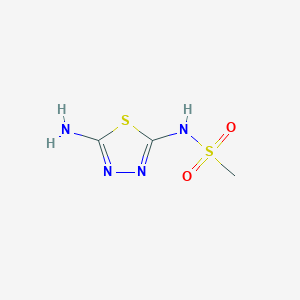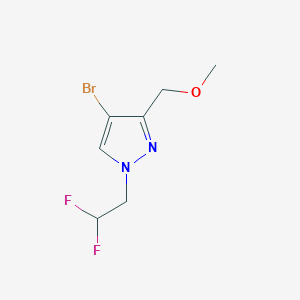![molecular formula C13H14N2O B2947119 (2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 410087-17-1](/img/structure/B2947119.png)
(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one, commonly known as 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine, and is composed of a six-membered ring containing two nitrogen atoms, one carbon atom, and one oxygen atom. It is a colorless solid that is soluble in most organic solvents. Due to its unique structure, 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has been studied for its potential applications in organic synthesis and as a pharmaceutical intermediate. 2.2]octan-3-one.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves the condensation of pyridine-2-carbaldehyde with 1-azabicyclo[2.2.2]octan-3-one in the presence of a suitable catalyst to form the desired product.
Starting Materials
Pyridine-2-carbaldehyde, 1-azabicyclo[2.2.2]octan-3-one, Catalyst
Reaction
Step 1: Dissolve pyridine-2-carbaldehyde (1.0 equiv) and 1-azabicyclo[2.2.2]octan-3-one (1.0 equiv) in a suitable solvent such as ethanol or methanol., Step 2: Add a suitable catalyst such as piperidine or pyrrolidine to the reaction mixture., Step 3: Heat the reaction mixture at reflux temperature for several hours., Step 4: Allow the reaction mixture to cool to room temperature and then filter the resulting solid., Step 5: Wash the solid with a suitable solvent such as diethyl ether to obtain the desired product as a yellow solid.
Aplicaciones Científicas De Investigación
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research. It has been used as a catalyst for the synthesis of a variety of organic compounds, including amines, alcohols, and ketones. It has also been used as a ligand in transition metal-catalyzed reactions, and as a reagent in organic-synthesis reactions. Additionally, it has been used in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. Furthermore, it has been used as a building block for the synthesis of peptides and peptidomimetics.
Mecanismo De Acción
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one acts as a catalyst in organic synthesis reactions. It acts as a Lewis acid, which is a species that can accept a pair of electrons from a Lewis base. This allows the compound to form a coordinate covalent bond with the Lewis base, which facilitates the formation of a new covalent bond between two other molecules. Additionally, the compound can act as a nucleophile, which is a species that can donate a pair of electrons to a Lewis acid. This allows the compound to react with a Lewis acid to form a covalent bond.
Efectos Bioquímicos Y Fisiológicos
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has not been studied for its potential biochemical and physiological effects in humans or animals. Therefore, there is currently no reliable information regarding its potential effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has several advantages for use in laboratory experiments. It is a stable compound that can be stored at room temperature for long periods of time without degradation. Additionally, it is soluble in most organic solvents, which makes it easy to use in a variety of organic synthesis reactions. Furthermore, it is a relatively inexpensive compound, which makes it a cost-effective reagent for laboratory experiments.
The main limitation of 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one is that it is a relatively new compound, and therefore there is limited information available regarding its potential applications and effects. Additionally, it is a relatively complex compound, which makes it difficult to synthesize in large quantities.
Direcciones Futuras
The future of 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one is promising, as there are numerous potential applications for this compound. Further research is needed to better understand its potential biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing the compound in large quantities. Additionally, research should be conducted to explore the potential applications of the compound in organic synthesis, transition metal-catalyzed reactions, and the synthesis of heterocyclic compounds. Finally, research should be conducted to explore the potential applications of the compound in the synthesis of peptides and peptidomimetics.
Propiedades
IUPAC Name |
(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10H,4-5,7-8H2/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFXRRSLLOTWGJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2947037.png)

![2-{4-[(ethylsulfonyl)amino]phenoxy}-N-(2-methoxyethyl)nicotinamide](/img/structure/B2947042.png)


![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2947048.png)
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide](/img/structure/B2947049.png)
![N-(3,4-diethoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2947052.png)
![N-[cyano(2-fluorophenyl)methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide](/img/structure/B2947054.png)



